molecular formula C17H27FN2O3S B2439928 4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 952983-03-8

4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2439928
CAS No.: 952983-03-8
M. Wt: 358.47
InChI Key: CXEFHHCBFHJUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H27FN2O3S and its molecular weight is 358.47. The purity is usually 95%.
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Scientific Research Applications

Potential in Treating Cerebral Vasospasm

  • Study: "Prevention of subarachnoid hemorrhage-induced cerebral vasospasm by oral administration of endothelin receptor antagonists."
  • Application: The study explores the effectiveness of endothelin (ET) A/B receptor antagonists in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm, a significant complication following a brain hemorrhage.
  • Insight: Oral administration of endothelin receptor antagonists, including bosentan (a derivative of benzenesulfonamide), showed a reduction in the magnitude of arterial constriction after SAH.
  • Source: (Zuccarello et al., 1996)
  • Study: "Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects."
  • Application: This study discusses the synthesis of benzenesulfonamides and their role as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.
  • Insight: The synthesized derivatives showed potent inhibitory effects against human carbonic anhydrase isoenzymes, indicating potential applications in treating related disorders.
  • Source: (Gul et al., 2016)
  • Study: "The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base."
  • Application: This research involves the synthesis of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy in cancer treatment.
  • Insight: The synthesized compound demonstrated good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photosensitizers in treating cancer.
  • Source: (Pişkin et al., 2020)
  • Study: "Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides."
  • Application: This study focuses on synthesizing new benzenesulfonamides and testing their cytotoxicity, particularly for potential anti-tumor activity.
  • Insight: Some derivatives exhibited interesting cytotoxic activities, suggesting their potential use in developing cancer treatments.
  • Source: (Gul et al., 2016)

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O3S/c1-4-23-17-6-5-15(11-16(17)18)24(21,22)19-12-14-7-9-20(10-8-14)13(2)3/h5-6,11,13-14,19H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEFHHCBFHJUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.